ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate
Description
Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate is a synthetic indole-piperidine hybrid compound featuring a 5-bromo-substituted indole moiety linked to a piperidine ring via an acetylated amino group. The ethyl carboxylate at the piperidine nitrogen enhances solubility and modulates steric and electronic properties.
Properties
Molecular Formula |
C18H22BrN3O3 |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
ethyl 4-[[2-(5-bromoindol-1-yl)acetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H22BrN3O3/c1-2-25-18(24)21-9-6-15(7-10-21)20-17(23)12-22-8-5-13-11-14(19)3-4-16(13)22/h3-5,8,11,15H,2,6-7,9-10,12H2,1H3,(H,20,23) |
InChI Key |
FBJQRSASWKHANB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate involves multiple steps. The process typically starts with the bromination of indole to obtain 5-bromoindole. This is followed by the acetylation of 5-bromoindole to form 5-bromo-1H-indol-1-yl acetate. The next step involves the reaction of 5-bromo-1H-indol-1-yl acetate with piperidine-1-carboxylate under specific conditions to yield the final product .
Chemical Reactions Analysis
Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole and piperidine structures often exhibit significant anticancer properties. Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate has been evaluated for its potential as an anticancer agent. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting its utility in cancer therapy .
Antimicrobial Properties
The compound's structural similarities to other known antimicrobial agents indicate potential effectiveness against bacterial infections. Studies have reported that piperidine derivatives can exhibit antimicrobial activity, positioning this compound as a candidate for further exploration in this area .
Neuropharmacological Effects
Given the presence of the piperidine moiety, there is potential for this compound to influence neurological pathways. Compounds with similar structures have been researched for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions, including acetylation and amination processes. The ability to modify the indole or piperidine components allows for the creation of various derivatives, each potentially possessing unique pharmacological properties.
Case Study: Derivative Evaluation
In a recent study, several derivatives were synthesized from this compound and evaluated for their anticancer activity against different cell lines. The results indicated that certain modifications could enhance cytotoxic effects compared to the parent compound .
Mechanism of Action
The mechanism of action of ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety in the compound is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Key Structural Features
The compound distinguishes itself through:
- Acetylated amino linker, enabling hydrogen bond donation/acceptance (N–H and C=O groups).
- Ethyl carboxylate at the piperidine nitrogen, influencing solubility and conformational flexibility.
Comparison with Ethyl 4-(1H-Indol-3-yl)piperidine-1-carboxylate (414a)
A closely related analog, ethyl 4-(1H-indol-3-yl)piperidine-1-carboxylate (414a), shares the piperidine-ethyl carboxylate framework but lacks the bromine atom and acetyl amino linker. Key differences include:
Functional Implications :
- Bromine Substitution : The 5-bromo group increases lipophilicity (predicted log P ~3.5 vs. 2.1 for 414a) and may enhance halogen bonding in target interactions.
- Synthesis Complexity : The bromo-acetylated derivative likely requires additional steps (e.g., bromination, acetylation) compared to 414a’s direct Fischer indolization .
Crystallographic and Hydrogen Bonding Analysis
The acetyl amino group’s hydrogen-bonding capacity (N–H∙∙∙O and C=O∙∙∙H–N) could promote stable crystal packing, as observed in indole derivatives .
Biological Activity
Ethyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings, including case studies and data tables.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-bromo-1H-indole with piperidine derivatives, followed by acetylation. The general procedure includes:
-
Reagents :
- 5-bromo-1H-indole
- Piperidine
- Acetic anhydride or acetyl chloride
-
Procedure :
- Dissolve the indole derivative in a suitable solvent (e.g., dichloromethane).
- Add the piperidine and acetylating agent.
- Stir the mixture at room temperature or under reflux for several hours.
- Purify the product using column chromatography.
- Characterization :
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. The compound has shown promising results against various cancer cell lines:
| Cancer Type | IC50 (μM) | Reference |
|---|---|---|
| Non-small cell lung | 6.0 | |
| Colon cancer | 5.89 | |
| Melanoma | 5.89 | |
| Ovarian cancer | 5.74 |
These values indicate that the compound exhibits significant antiproliferative activity, comparable to standard treatments such as 5-fluorouracil.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.06 | |
| Streptococcus pneumoniae | 0.015 | |
| Enterococcus faecalis | 0.25 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function, contributing to its antimicrobial efficacy.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound on human monocytic cell lines (U937 and THP-1). The results indicated that the compound significantly reduced cell viability compared to untreated controls, with IC50 values ranging from 16.23 μM to 34.58 μM across different assays .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited potent activity against resistant strains, showing MIC values significantly lower than conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
